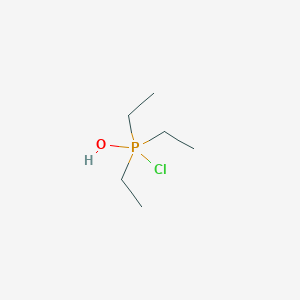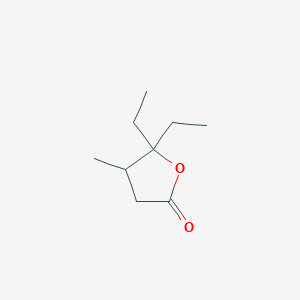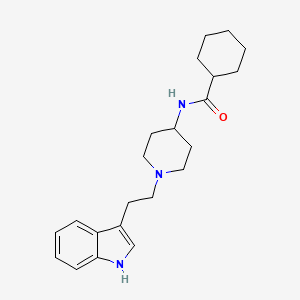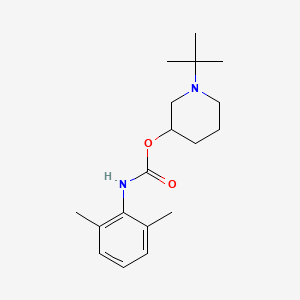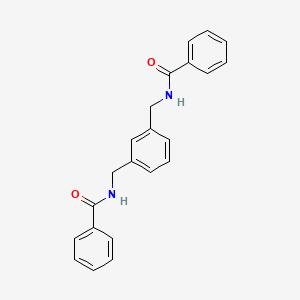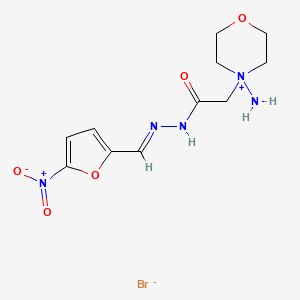
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is a complex organic compound known for its antibacterial and antiprotozoal properties. It is a member of the nitrofuran class of antibiotics, which are characterized by the presence of a nitrofuran ring in their structure. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide typically involves the reaction of 5-nitrofurfural with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with morpholine and a suitable brominating agent to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the bromide ion is replaced by other functional groups.
Applications De Recherche Scientifique
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antibacterial and antiprotozoal activities, making it a valuable compound in microbiological research.
Medicine: Investigated for its potential use in treating bacterial and protozoal infections.
Industry: Utilized in the development of new antimicrobial agents and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide involves the inhibition of bacterial DNA synthesis. The compound binds to bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. This results in the gradual inhibition of bacterial growth and proliferation. The nitrofuran ring plays a crucial role in this mechanism, as it is responsible for the compound’s antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furazolidone: Another nitrofuran antibiotic with similar antibacterial and antiprotozoal properties.
Nitrofurantoin: A nitrofuran antibiotic used primarily for the treatment of urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is unique due to its specific chemical structure, which includes a morpholinium group and a bromide ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
37386-06-4 |
|---|---|
Formule moléculaire |
C11H16BrN5O5 |
Poids moléculaire |
378.18 g/mol |
Nom IUPAC |
2-(4-aminomorpholin-4-ium-4-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide;bromide |
InChI |
InChI=1S/C11H15N5O5.BrH/c12-16(3-5-20-6-4-16)8-10(17)14-13-7-9-1-2-11(21-9)15(18)19;/h1-2,7H,3-6,8,12H2;1H/b13-7+; |
Clé InChI |
ADGPWINRJXRGGI-FTPOTTDRSA-N |
SMILES isomérique |
C1COCC[N+]1(CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])N.[Br-] |
SMILES canonique |
C1COCC[N+]1(CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


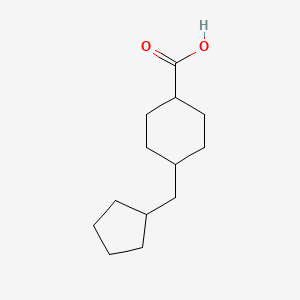
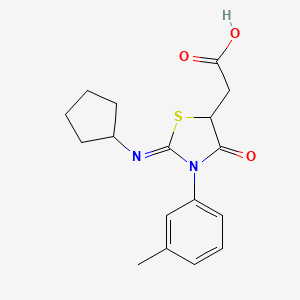
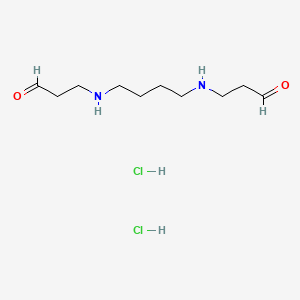

![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
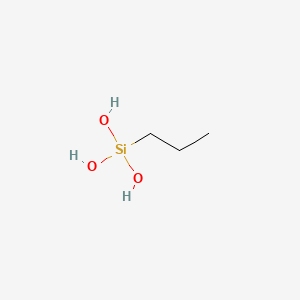

![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
